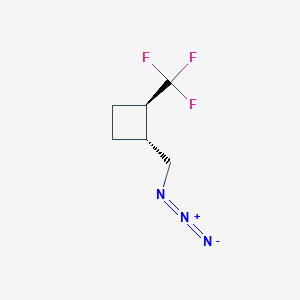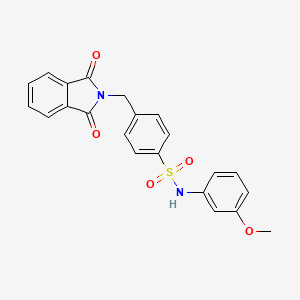![molecular formula C10H15NO B2523134 2-[3-(Aminomethyl)phenyl]propan-2-ol CAS No. 1021871-68-0](/img/structure/B2523134.png)
2-[3-(Aminomethyl)phenyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[3-(Aminomethyl)phenyl]propan-2-ol" is a beta-amino alcohol that can be synthesized through various chemical reactions. It is structurally related to several compounds that have been studied for their potential pharmacological properties, such as beta-adrenergic blocking agents and kinase inhibitors . The molecular structure of this compound includes an aminomethyl group attached to a phenyl ring and a propan-2-ol moiety, which is a common structure in medicinal chemistry due to its relevance in drug design.
Synthesis Analysis
The synthesis of related beta-amino alcohols often involves multi-step strategies starting from simple precursors like epichlorohydrin. For instance, the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives has been achieved through epoxy ring opening followed by ring closure and further modifications . Similarly, 2-(cyanomethyl)phenyl esters have been used as starting materials for the synthesis of 3-acyl-2-aminobenzofuran derivatives, showcasing the versatility of cyanomethylphenyl-based compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to "2-[3-(Aminomethyl)phenyl]propan-2-ol" has been determined using X-ray crystallography. For example, the crystal and molecular structures of a related anti-ulcer agent have been analyzed, revealing a rigid bent-rod-like conformation . Additionally, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been reported, providing insights into the structural preferences of these molecules in different environments .
Chemical Reactions Analysis
Compounds with a similar structure to "2-[3-(Aminomethyl)phenyl]propan-2-ol" have been involved in various chemical reactions. For instance, the cyclisation of 3-(p-methylphenyl)propan-1-ol has been studied, demonstrating the formation of different cyclic intermediates and highlighting the influence of pH on the regioselectivity of the cyclisation process . These studies contribute to the understanding of the reactivity and potential transformations of beta-amino alcohols.
Physical and Chemical Properties Analysis
The physical and chemical properties of beta-amino alcohols are influenced by their molecular structure. For example, the presence of an aminomethyl group can lead to the formation of intermolecular hydrogen bonds, as seen in the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate . These hydrogen bonding interactions can affect the solubility, melting point, and overall stability of the compound. Additionally, the presence of a phenyl ring can contribute to the lipophilicity of the molecule, which is an important factor in drug absorption and distribution .
Applications De Recherche Scientifique
Cardiovascular Disease Treatment
The derivatives of 1-phenoxy-3-amino-propane-2-ol, a closely related compound to 2-[3-(Aminomethyl)phenyl]propan-2-ol, have shown potential in treating and preventing heart diseases. These derivatives possess beta-adrenalytic or anti-arrhythmic properties, making them suitable for cardiovascular applications (Griffin, 2001).
Antimicrobial Agent Development
Synthesis and characterization of compounds related to 2-[3-(Aminomethyl)phenyl]propan-2-ol have demonstrated potential antimicrobial activities. These include derivatives synthesized through a multi-step strategy from related compounds, showcasing their potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Inhibitory Activity Against Src Kinase
Derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol, related to the core structure of 2-[3-(Aminomethyl)phenyl]propan-2-ol, have been synthesized and evaluated for their inhibitory activity against Src kinase. These compounds have shown anticancer activity on human breast carcinoma cells, indicating their potential in cancer treatment (Sharma et al., 2010).
Synthesis of Circular Polyamines
Research on the synthesis of circular polyamines from 3-amino-propan-1-ol, a compound structurally similar to 2-[3-(Aminomethyl)phenyl]propan-2-ol, highlights the potential of these compounds in drug and gene delivery. The broad range of possible polyamine products derived from amino alcohols positions these compounds as significant in medical research (Cassimjee, Marin, & Berglund, 2012).
Stereochemistry in Synthetic Chemistry
Research on the stereochemistry of mannich bases, specifically focusing on compounds like 1-phenyl-1,2-dimethyl-3-dimethylamino-propan-1-ols, which are structurally related to 2-[3-(Aminomethyl)phenyl]propan-2-ol, plays a crucial role in synthetic chemistry, especially in understanding the formation of diastereoisomeric compounds (Angiolini, Bizzarri, & Tramontini, 1969).
Enzymatic Kinetic Resolution
Studies on the enzymatic kinetic resolution of rac-2-phenylpropan-1-ol derivatives, closely related to 2-[3-(Aminomethyl)phenyl]propan-2-ol, have been conducted. This research is significant for developing chiral building blocks for natural and unnatural sesquiterpenes, highlighting the versatility of these compounds in organic synthesis (Sharif Mohammed Shafioul & Cheong, 2012).
Propriétés
IUPAC Name |
2-[3-(aminomethyl)phenyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,12)9-5-3-4-8(6-9)7-11/h3-6,12H,7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGDRDVSHVXPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Aminomethyl)phenyl]propan-2-ol | |
CAS RN |
1021871-68-0 |
Source


|
| Record name | 2-[3-(aminomethyl)phenyl]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2523052.png)
![1-Ethyl-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2523053.png)

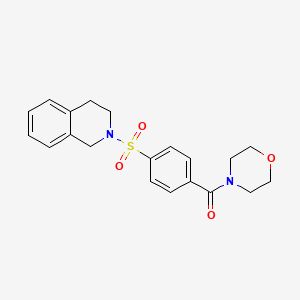

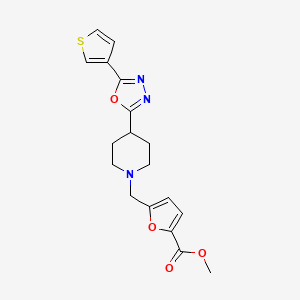

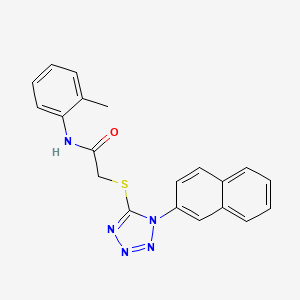
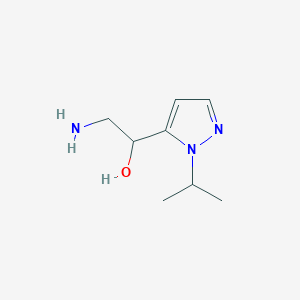
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2523067.png)
![(E)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2523068.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523069.png)
